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molecular formula C20H21NO B8527308 Phenyl{3-[1-(pyrrolidin-1-yl)prop-1-en-1-yl]phenyl}methanone CAS No. 73031-37-5

Phenyl{3-[1-(pyrrolidin-1-yl)prop-1-en-1-yl]phenyl}methanone

Cat. No. B8527308
M. Wt: 291.4 g/mol
InChI Key: WXDDGOHMUKLOKV-UHFFFAOYSA-N
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Patent
US04198510

Procedure details

In 60 ml of toluene, 1.67 g of the starting ketone, 1.49 g of pyrrolidine and 0.10 g of boron trifluoride etherate were dissolved. The mixture was refluxed for 25 hours using a Cope water separator and molecular sieve 4A as the dehydrating agent. After having distilled out the solvent, the residue was subjected to a distillation under a reduced pressure to obtain 0.83 g of the desired enamine (yield: 41%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
1.67 g
Type
reactant
Reaction Step Three
Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.B(F)(F)F.CCO[CH2:13][CH3:14].[OH2:15].[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:22]([C:18]1[CH:17]=[C:16]([C:22]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:13][CH3:14])[CH:21]=[CH:20][CH:19]=1)(=[O:15])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ketone
Quantity
1.67 g
Type
reactant
Smiles
Name
Quantity
1.49 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.1 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 25 hours
Duration
25 h
DISTILLATION
Type
DISTILLATION
Details
After having distilled out the solvent
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to a distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)C(=CC)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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